molecular formula C8H7BrFNO B1400260 4-Bromo-2-fluoro-5-methylbenzamide CAS No. 1228013-98-6

4-Bromo-2-fluoro-5-methylbenzamide

Cat. No.: B1400260
CAS No.: 1228013-98-6
M. Wt: 232.05 g/mol
InChI Key: CDIILNNLSWGFCF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzamide is a multi-functional halogenated benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features bromo, fluoro, and methyl substituents on its benzamide core, a structure often utilized as a key building block in the synthesis of more complex molecules. Its specific substitution pattern makes it a valuable precursor for developing potential active pharmaceutical ingredients (APIs), particularly through cross-coupling reactions and further functionalization. Researchers employ this compound in discovery programs for creating novel therapeutic agents. The presence of halogen atoms facilitates its use in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse chemical libraries for biological screening. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIILNNLSWGFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 Bromo 2 Fluoro 5 Methylbenzamide

Retrosynthetic Analysis of 4-Bromo-2-fluoro-5-methylbenzamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond. This bond can be formed by reacting a carboxylic acid derivative with an amine source. This leads to two main precursors: 4-bromo-2-fluoro-5-methylbenzoic acid and an ammonia equivalent.

The 4-bromo-2-fluoro-5-methylbenzoic acid can be further disconnected. A plausible route to this benzoic acid derivative is through the oxidation of a corresponding toluene derivative, such as 1-bromo-5-fluoro-2,4-dimethylbenzene, or through a Sandmeyer-type reaction on an appropriately substituted aniline (B41778).

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. These intermediates can be synthesized through various established routes in organic chemistry.

Preparation of 4-Bromo-2-fluoro-5-methylbenzoic Acid Derivatives

A crucial precursor is 4-bromo-2-fluoro-5-methylbenzoic acid. While specific literature on the synthesis of this exact molecule is not detailed, its preparation can be inferred from the synthesis of structurally similar compounds like 4-bromo-2-fluorobenzoic acid. One common method involves the oxidation of a methyl group on a substituted toluene ring. For instance, 2-fluoro-4-bromotoluene can be oxidized to 4-bromo-2-fluorobenzoic acid. guidechem.com A similar strategy could be employed starting from a suitably substituted toluene derivative to introduce the additional methyl group.

Another approach involves the esterification of the carboxylic acid, for example, by reacting 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield the methyl ester. google.com This methyl ester can then be subjected to further functional group transformations.

Routes to Substituted Aniline or Nitrobenzene Precursors (e.g., 2-amino-4-bromo-5-fluorobenzoic acid methyl ester)

An alternative synthetic strategy involves the use of substituted anilines as precursors. For example, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester can serve as a versatile intermediate. google.com This compound can undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced with another functional group. For instance, diazotization with sodium nitrite in the presence of hydrobromic acid, followed by treatment with copper(I) bromide, can introduce a bromine atom. chemicalbook.com

The synthesis of such aniline precursors can start from nitrobenzene derivatives. The nitro group can be introduced via nitration of a substituted benzene (B151609) ring and then reduced to an amino group, for example, through catalytic hydrogenation.

Direct Amidation Strategies

The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several direct amidation strategies.

Conversion of Carboxylic Acids to Benzamides via Acid Chlorides or Activated Esters

A highly effective method for amide bond formation is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester. 4-Bromo-2-fluoro-5-methylbenzoic acid can be treated with a chlorinating agent like oxalyl chloride or thionyl chloride to form the corresponding acid chloride. echemi.com This highly reactive intermediate can then be reacted with ammonia to yield the desired benzamide (B126).

Alternatively, the carboxylic acid can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). chemicalbook.com This in-situ formation of an activated ester facilitates the reaction with an amine source.

Coupling Reactions of Carboxylic Acids with Ammonia or Ammonium (B1175870) Carbonate

Direct coupling of 4-bromo-2-fluoro-5-methylbenzoic acid with ammonia or a source of ammonia like ammonium carbonate is another viable route. echemi.com This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid, as mentioned in the previous section. The reaction conditions, such as solvent and temperature, are crucial for achieving a high yield of the desired benzamide.

Halogenation Strategies

The regioselective introduction of a bromine atom at the C-4 position of a 2-fluoro-5-methyl-substituted benzene ring is a key transformation. The directing effects of the existing substituents play a significant role in determining the position of bromination. The fluorine atom is an ortho-, para-director, as is the methyl group. However, the interplay of steric hindrance and the activating/deactivating nature of the substituents must be carefully considered to achieve the desired 4-bromo isomer.

A common strategy involves the bromination of a precursor such as 2-fluoro-5-methylbenzoic acid or its corresponding amide. The carboxylic acid or amide group is a meta-director, which would not direct the bromine to the desired C-4 position. Therefore, it is more likely that the bromine is introduced at an earlier stage of the synthesis, for instance, by bromination of 2-fluoro-5-methylaniline or a related derivative where the amino group's strong ortho-, para-directing effect can be exploited before its conversion to the amide.

For example, the bromination of N-(2-methylphenyl)acetamide, a protected form of o-toluidine, can be achieved to yield N-(4-bromo-2-methylphenyl)acetamide, which can then undergo further transformations. This highlights a strategy of protecting a functional group to control the regioselectivity of the bromination reaction.

In many synthetic pathways leading to similar compounds, electrophilic aromatic bromination is a standard method. Reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst are often employed to achieve controlled monobromination. The reaction conditions, including temperature and catalyst choice, are optimized to maximize the yield of the desired isomer.

The fluorine atom in this compound is often incorporated from the starting material. Syntheses frequently commence with a commercially available fluorinated building block, such as 2-fluoro-5-methylaniline or 2-fluoro-5-methylbenzoic acid. This approach circumvents the often challenging and hazardous direct fluorination of an aromatic ring.

However, should the synthesis require the introduction of fluorine at a later stage, several methods are available. The Halex reaction (halogen exchange) is a nucleophilic aromatic substitution where a different halogen, typically chlorine or bromine, is displaced by fluoride (B91410). This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring and is carried out using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent.

Electrophilic fluorination is another, though less common for this type of molecule, approach. Reagents such as Selectfluor® (F-TEDA-BF4) can be used to introduce a fluorine atom onto an electron-rich aromatic ring. The regioselectivity of this reaction would again be governed by the directing effects of the existing substituents.

Methylation Strategies

Similar to the fluorine atom, the methyl group at the C-5 position is typically present in the starting material, for example, 2-fluoro-5-methylaniline. This pre-functionalized starting material approach is often more efficient and avoids potential side reactions and isomeric mixtures associated with direct methylation of a more complex aromatic substrate.

If a synthetic route requires the introduction of the methyl group, the Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgmasterorganicchemistry.commt.comlibretexts.org This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.commt.comlibretexts.org For instance, a 4-bromo-2-fluorobenzamide precursor could potentially be methylated at the C-5 position using a methylating agent like methyl chloride or methyl iodide. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and reduced yields of the desired compound.

A more modern and controlled approach to methylation involves transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction could be employed by reacting a boronic acid or ester derivative of the aromatic ring with a methylating agent in the presence of a palladium catalyst. Alternatively, a Negishi coupling using an organozinc reagent or a Stille coupling with an organotin reagent could also be utilized for the introduction of the methyl group with high selectivity.

Optimization of Reaction Conditions and Yields

A common method for this amidation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. For the synthesis of a related compound, 4-bromo-2-fluoro-N-methylbenzamide, the process starts with 4-bromo-2-fluorobenzoic acid, which is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-bromo-2-fluorobenzoyl chloride. This activated intermediate is then treated with methylamine (B109427) in an organic solvent to yield the final N-methylbenzamide. A patent for a similar process reports carrying out the initial reaction with sulfonyl chloride in an organic solvent at 80-100°C, followed by reaction with an aqueous solution of methylamine.

The optimization of this amidation step involves careful control of several parameters:

Temperature: The initial formation of the acyl chloride may require elevated temperatures, while the subsequent reaction with the amine is often carried out at lower temperatures to control the reaction rate and minimize side reactions.

Solvent: The choice of solvent is crucial for both the solubility of the reactants and the reaction kinetics. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.

Base: In the amidation step, a base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the amine reactant and drives the reaction to completion. Common bases include triethylamine (Et₃N) or pyridine.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials.

The table below summarizes typical conditions for the two-step conversion of a benzoic acid to a benzamide.

StepReagentsSolventTemperatureTypical Yield
Acyl Chloride Formation Benzoic acid, Thionyl chloride or Oxalyl chlorideDichloromethane or TolueneRefluxHigh
Amidation Acyl chloride, Amine, Base (e.g., Triethylamine)Dichloromethane or Tetrahydrofuran0°C to room temperatureGood to Excellent

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in the chemical industry. For the synthesis of benzamides, several green chemistry principles can be applied to reduce the environmental impact.

One of the primary areas of focus is the replacement of hazardous solvents. Traditional amide synthesis often employs chlorinated solvents like dichloromethane or polar aprotic solvents such as DMF, which have significant health and environmental concerns. Research has been directed towards the use of more benign alternatives. For instance, solvent-free reaction conditions or the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water are being explored for amidation reactions. bohrium.com Deep eutectic solvents (DES) are also emerging as promising green reaction media for various organic transformations, including the synthesis of heterocyclic compounds like benzimidazoles. nih.gov

Another green approach is the use of catalytic methods that avoid the use of stoichiometric amounts of activating reagents. Direct amidation of carboxylic acids with amines is a highly atom-economical process but is often challenging due to the formation of a stable ammonium carboxylate salt. The development of efficient catalysts for this direct conversion is an active area of research. Boric acid has been shown to be an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org Furthermore, enzymatic catalysis, for example using Candida antarctica lipase B (CALB), offers a mild and highly selective method for amide bond formation in green solvents.

The principles of green chemistry can be applied to the synthesis of this compound by:

Solvent Selection: Prioritizing the use of bio-based or recyclable solvents with low toxicity.

Catalysis: Employing catalytic methods for amidation to reduce waste from activating agents.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, possibly through the use of microwave irradiation or ultrasonic agitation. eurjchem.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Fluoro 5 Methylbenzamide

Reactions at the Bromine Atom

The bromine atom on the aromatic ring of 4-Bromo-2-fluoro-5-methylbenzamide is a versatile handle for a variety of chemical transformations. Its reactivity is central to the derivatization of this molecule, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, as well as the generation of reactive organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine atom. These reactions are characterized by their high efficiency, functional group tolerance, and the mild conditions under which they can often be performed.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. nih.gov This reaction is widely used to synthesize biaryl compounds, which are common motifs in many biologically active molecules. nsf.gov For a substrate like this compound, the Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with an arylboronic acid or one of its esters in the presence of a palladium catalyst and a base.

While specific studies on this compound are not extensively documented, the reactivity of similarly substituted aryl bromides provides insight into the expected reaction conditions. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids has been successfully demonstrated. nih.gov In these reactions, the bromo group on the aniline (B41778) ring is selectively coupled, highlighting the feasibility of this transformation on a related scaffold. nih.gov A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with the choice often depending on the specific coupling partners. nsf.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide This table presents data for the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a compound with a similar substitution pattern, as a model for the expected reactivity.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
13-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄--Moderate nih.gov
24-chlorobenzene boronic acidPd(PPh₃)₄ (5)K₃PO₄--Moderate nih.gov

The Heck and Sonogashira reactions are also pivotal palladium-catalyzed transformations for forming new carbon-carbon bonds. The Heck reaction couples the aryl bromide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. organic-chemistry.orgwikipedia.org

The Heck reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand to facilitate the coupling of the aryl bromide with an activated alkene, such as an acrylate (B77674) or styrene. organic-chemistry.org This reaction is known for its high stereoselectivity, usually affording the trans-alkene product. organic-chemistry.org

The Sonogashira coupling provides a direct route to arylalkynes and requires a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is generally performed under mild, anaerobic conditions. organic-chemistry.org The versatility of these reactions allows for the introduction of a wide range of vinyl and alkynyl groups onto the aromatic core of this compound.

Table 2: General Conditions for Heck and Sonogashira Coupling of Aryl Bromides This table provides generalized conditions based on established protocols for Heck and Sonogashira reactions with various aryl bromides.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperatureReference
HeckAlkenePd(OAc)₂, Phosphine LigandOrganic or Inorganic BasePolar Aprotic (e.g., DMF)80-140 °C organic-chemistry.orgmdpi.com
SonogashiraTerminal AlkynePd(PPh₃)₄, CuIAmine (e.g., Et₃N)Amine or DMFRoom Temp. to 100 °C wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. organic-chemistry.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. organic-chemistry.org The reaction is of great importance in medicinal chemistry for the synthesis of a wide array of nitrogen-containing compounds. A variety of palladium catalysts and specialized phosphine ligands have been developed to achieve high yields and broad substrate scope. nih.gov The choice of base is also critical, with common options including sodium tert-butoxide, lithium tert-butoxide, and cesium carbonate. nih.govnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table presents typical conditions for the Buchwald-Hartwig amination of aryl halides, which would be applicable to this compound.

AmineCatalyst/LigandBaseSolventTemperatureReference
Primary/Secondary Aliphatic or Aromatic AminesPd(OAc)₂ / BINAPCs₂CO₃Toluene80-110 °C nih.gov
Benzophenone Imine[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene80-110 °C nih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom of this compound can be utilized to form highly reactive organometallic intermediates, such as Grignard or organolithium reagents. These reagents are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.

The Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.org The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond. organic-chemistry.org This process requires strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. organic-chemistry.org Activation of the magnesium surface, for example with a small amount of iodine, is often necessary to initiate the reaction. organic-chemistry.org Once formed, the Grignard reagent of this compound could be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of functional groups.

The formation of an organolithium reagent can typically be achieved through a halogen-metal exchange reaction, for example, by treating the aryl bromide with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This method is also highly sensitive to moisture and requires an inert atmosphere. The resulting organolithium species is a potent nucleophile and can be used in similar applications as the Grignard reagent.

Reactions at the Fluorine Atom

The fluorine atom in this compound, attached to an aromatic ring, is a key site for chemical manipulation, primarily through nucleophilic aromatic substitution and C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr) under Specific Conditions

The fluorine atom on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing benzamide (B126) group. The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, followed by the departure of the fluoride (B91410) ion.

Due to the stability of the C-F bond, these reactions often require specific conditions, such as strong nucleophiles, high temperatures, and polar aprotic solvents. For analogous 2-fluorobenzamide (B1203369) structures, reactions with nucleophiles like alkoxides, thiolates, and amines can proceed to yield the corresponding substituted products. The success and rate of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.

C-F Bond Activation and Functionalization

Recent advancements in catalysis have enabled the functionalization of otherwise inert C-F bonds. nih.govbaranlab.org These methods often involve transition-metal catalysts or strong Lewis acids to facilitate the cleavage of the C-F bond, allowing for the introduction of new functional groups. nih.govresearchgate.net While specific studies on this compound are not prevalent, the principles of C-F bond activation can be applied. researchgate.net

Strategies such as defluorinative functionalization can lead to the formation of new C-C, C-N, or C-O bonds. nih.gov These reactions represent a powerful tool for modifying the core structure of this compound, offering pathways to novel derivatives that would be inaccessible through traditional synthetic routes. rsc.orgresearchgate.net

Transformations of the Benzamide Moiety

The benzamide functional group is a cornerstone of this molecule's reactivity, allowing for a variety of transformations at both the carbonyl carbon and the nitrogen atom.

Hydrolysis of the Amide Linkage to Carboxylic Acid and Amine

The amide bond in this compound can be cleaved through hydrolysis to yield 4-bromo-2-fluoro-5-methylbenzoic acid and ammonia. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the reaction produces the carboxylic acid and the ammonium (B1175870) salt of the corresponding amine. libretexts.orgkhanacademy.org Conversely, basic hydrolysis yields the carboxylate salt and the free amine. libretexts.orgarkat-usa.orgacs.org The choice of conditions can be crucial depending on the desired final product and the presence of other sensitive functional groups in the molecule.

Table 1: Products of Amide Hydrolysis

Starting Material Conditions Products
This compound Acidic (e.g., HCl, H₂O, heat) 4-Bromo-2-fluoro-5-methylbenzoic acid and Ammonium chloride

Reduction of the Amide to an Amine

The amide group can be reduced to an amine, a transformation that significantly alters the electronic and physical properties of the molecule. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion. orgosolver.comucalgary.cancert.nic.in The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding (4-bromo-2-fluoro-5-methylphenyl)methanamine. ucalgary.cachemistrysteps.com

This reduction is a valuable synthetic tool for accessing the corresponding benzylamine (B48309) derivative, which can serve as a precursor for further functionalization. organic-chemistry.org

Table 2: Amide Reduction Product

Starting Material Reagent Product

N-Functionalization and N-Derivatization

The nitrogen atom of the primary amide in this compound can undergo various functionalization reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. More modern and efficient methods involve the use of alcohols as alkylating agents, often catalyzed by transition metals like palladium or cobalt, through a "borrowing hydrogen" strategy. researchgate.netnih.govresearchgate.net This approach is atom-economical, producing water as the main byproduct. rsc.org

Furthermore, N-acylation can be performed to introduce a second acyl group, forming an imide. These derivatization reactions at the nitrogen atom provide a straightforward way to modify the properties of the parent molecule, which can be useful in various research and development contexts. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
4-Bromo-2-fluoro-5-methylbenzoic acid
Ammonia
Ammonium chloride
Sodium 4-bromo-2-fluoro-5-methylbenzoate
(4-Bromo-2-fluoro-5-methylphenyl)methanamine
Lithium aluminum hydride
Palladium
Cobalt
4-bromo-2-fluorobenzoic acid
4-bromo-2-fluoro-N-methylbenzamide
4-bromo-2-fluorobiphenyl
4-bromo-2-fluoroaniline
5-Amino-4-bromo-2-fluorobenzaldehyde

Reactivity of the Methyl Group

The methyl group attached to the benzene ring of this compound is a key site for functionalization. Its benzylic position makes it susceptible to a variety of transformations, including oxidation and radical reactions.

The selective oxidation of the benzylic methyl group can yield a range of valuable derivatives, including the corresponding carboxylic acid, aldehyde, or alcohol. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents are typically employed for the conversion of a benzylic methyl group to a carboxylic acid. Potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are commonly used for this purpose. The reaction generally proceeds under harsh conditions, such as heating in an aqueous solution. For this compound, this transformation would yield 4-bromo-2-fluoro-5-carboxybenzamide.

Oxidation to Aldehyde: The selective oxidation of a methyl group to an aldehyde is more challenging as aldehydes are themselves susceptible to further oxidation to carboxylic acids. Milder oxidizing agents and carefully controlled reaction conditions are necessary. Reagents such as chromium trioxide (CrO3) in acetic anhydride (B1165640) or ceric ammonium nitrate (B79036) (CAN) can be effective. This would result in the formation of 4-bromo-2-fluoro-5-formylbenzamide.

Oxidation to Hydroxymethyl: The conversion of the methyl group to a hydroxymethyl group requires even milder and more selective reagents to avoid over-oxidation. While direct oxidation is difficult, a two-step process involving initial radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) source is a more common strategy. This would produce 4-bromo-2-fluoro-5-(hydroxymethyl)benzamide.

Desired ProductTypical Oxidizing Agent(s)General Reaction Conditions
4-Bromo-2-fluoro-5-carboxybenzamidePotassium permanganate (KMnO4), Chromic acid (H2CrO4)Heat, aqueous solution
4-Bromo-2-fluoro-5-formylbenzamideChromium trioxide (CrO3) in acetic anhydride, Ceric ammonium nitrate (CAN)Controlled temperature, non-aqueous solvent
4-Bromo-2-fluoro-5-(hydroxymethyl)benzamideTwo-step: 1. Radical halogenation (e.g., NBS) 2. Nucleophilic substitution (e.g., NaOH)1. Radical initiator (e.g., AIBN), heat or light 2. Aqueous or alcoholic solvent

The benzylic protons of the methyl group are susceptible to abstraction by radicals, initiating a variety of radical reactions. The most common of these is radical halogenation.

Radical Halogenation: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a halogen source like N-bromosuccinimide (NBS), the methyl group can be selectively halogenated. This reaction proceeds via a free radical chain mechanism, leading to the formation of a benzylic halide. For this compound, this would result in the formation of 4-bromo-2-fluoro-5-(bromomethyl)benzamide. This product is a versatile intermediate for further nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with four different groups, each influencing the regioselectivity and reactivity of electrophilic aromatic substitution reactions.

The existing substituents on the benzene ring dictate the position of any incoming electrophile. The directing effects of these groups are a combination of their inductive and resonance effects.

Amide Group (-CONH2): The amide group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, but it is an ortho-, para-director because of its electron-donating resonance effect.

Bromo Group (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. Its inductive effect outweighs its resonance effect.

Methyl Group (-CH3): The methyl group is an activating group and an ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.

The position of electrophilic attack will be a compromise between the directing effects of all four substituents. The available positions for substitution are C3 and C6.

Position C3: This position is ortho to the fluoro group and meta to the bromo and methyl groups. It is also meta to the amide group.

Position C6: This position is ortho to the methyl and amide groups and meta to the fluoro and bromo groups.

Considering the directing effects:

The fluoro group directs ortho, para. Its para position is occupied by the methyl group, so it directs towards C3.

The bromo group directs ortho, para. Its ortho positions are occupied by the amide and methyl groups, and its para position is occupied by the amide group. It weakly directs towards C6.

The methyl group directs ortho, para. Its ortho position at C6 is available, and its para position is occupied by the bromo group. It strongly directs towards C6.

The amide group directs meta. Its meta positions are C3 and C5 (occupied by the methyl group). It directs towards C3.

The directing effects of the substituents are summarized in the table below:

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting InfluencePreferred Position(s)
-CONH2Electron-withdrawingElectron-withdrawingDeactivatingmetaC3
-FElectron-withdrawingElectron-donatingDeactivatingortho, paraC3
-BrElectron-withdrawingElectron-donatingDeactivatingortho, paraC6 (weakly)
-CH3Electron-donatingHyperconjugationActivatingortho, paraC6

The Versatility of this compound as a Synthetic Intermediate

The halogenated aromatic compound, this compound, serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzamide scaffold, provides multiple reactive sites that can be selectively functionalized. This strategic arrangement of functional groups allows for the construction of a wide array of complex molecular architectures, making it a valuable precursor in medicinal chemistry and materials science.

Applications of 4 Bromo 2 Fluoro 5 Methylbenzamide As a Synthetic Building Block

The utility of 4-Bromo-2-fluoro-5-methylbenzamide in synthetic chemistry is largely defined by the reactivity of its aryl bromide, the influence of its fluorine substituent, and the transformations available for the amide group. These features enable its use in a variety of synthetic applications, from the creation of intricate heterocyclic systems to its role as a key intermediate in multi-step syntheses.

The bromine atom on the aromatic ring of this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex aromatic and heterocyclic systems, which are common motifs in biologically active compounds.

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide (B126) ring. The general transformation is depicted below:

Table 1: Suzuki-Miyaura Coupling of this compound

Reactant A Reactant B Catalyst System Product
This compound Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 4-Aryl-2-fluoro-5-methylbenzamide
This compound Heteroarylboronic acid Pd catalyst, Base 4-Heteroaryl-2-fluoro-5-methylbenzamide

Another crucial transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the coupling of this compound with a variety of primary and secondary amines to yield the corresponding 4-amino-substituted benzamides. These products are often precursors to valuable heterocyclic compounds, such as benzimidazoles and other nitrogen-containing ring systems, which are prevalent in many pharmaceutical agents. nih.gov The general scheme for this amination is as follows:

Table 2: Buchwald-Hartwig Amination of this compound

Reactant A Reactant B Catalyst System Product
This compound Primary or Secondary Amine Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., a biarylphosphine), Base (e.g., NaOt-Bu) 4-(Amino)-2-fluoro-5-methylbenzamide

This compound is a valuable intermediate in lengthy synthetic sequences that lead to complex target molecules. Its precursor, 4-Bromo-2-fluorobenzoic acid, is a key raw material in the synthesis of important pharmaceuticals, highlighting the significance of this structural motif in drug development. guidechem.com For instance, related benzamides are intermediates in the synthesis of potent androgen-receptor antagonists. wikipedia.org

In a typical multistep synthesis, the bromine atom can be used for an initial coupling reaction, followed by modification of the amide functionality or further substitution on the newly introduced group. The fluorine atom at the 2-position influences the reactivity of the aromatic ring and can play a role in modulating the biological activity of the final product through steric and electronic effects.

An illustrative synthetic sequence could involve an initial Suzuki coupling to introduce a new aromatic ring, followed by hydrolysis of the amide to the corresponding carboxylic acid. This acid can then be coupled with a different amine to form a new amide bond, demonstrating the utility of this compound as a versatile platform for constructing elaborate molecules.

In drug discovery, the generation of chemical libraries containing a wide variety of related structures is crucial for identifying new lead compounds. The multiple reactive sites on this compound make it an ideal scaffold for the parallel synthesis of such libraries.

Starting from this single precursor, a diverse set of analogs can be rapidly generated. For example, a library of compounds can be created by reacting this compound with a collection of different boronic acids via Suzuki coupling. Similarly, a range of amines can be introduced through the Buchwald-Hartwig amination. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular chemical scaffold. The development of novel kinase inhibitors, for example, often relies on the synthesis of substituted benzamide derivatives to probe the binding pocket of the target enzyme. x-mol.netnih.govnih.gov

Table 3: Exemplary Library Synthesis from this compound

Core Scaffold Reaction Type Diverse Reagents Resulting Library
This compound Suzuki Coupling Array of boronic acids (R¹-B(OH)₂, R²-B(OH)₂, etc.) Library of 4-substituted-2-fluoro-5-methylbenzamides with diverse R groups

The unique electronic and steric properties of this compound also make it a valuable substrate for the development and optimization of new synthetic methods. The presence of both a bromine and a fluorine atom on the same aromatic ring allows for the study of chemoselectivity in cross-coupling reactions.

Researchers can investigate the relative reactivity of the C-Br versus the C-F bond under different catalytic conditions. While the C-Br bond is generally more reactive in palladium-catalyzed couplings, the development of new catalyst systems could potentially enable selective activation of the C-F bond. Such studies contribute to the broader understanding of reaction mechanisms and expand the toolkit of synthetic organic chemists. The insights gained from these investigations can then be applied to the synthesis of other complex molecules.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-Bromo-2-fluoro-5-methylbenzamide is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl groups. Based on the known spectrum of 4-Bromo-2-fluoro-N-methylbenzamide, which displays signals for the N-methyl group and aromatic protons, the following is predicted for the target molecule:

Aromatic Protons: The benzene (B151609) ring has two remaining protons. The proton at C6 will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at C3 is expected to be a singlet or a very finely split multiplet.

N-H Proton: The amide proton (N-H) will typically appear as a broad singlet. Its chemical shift can be variable depending on the solvent and concentration.

Methyl Protons: Two distinct methyl signals are expected. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The aromatic methyl protons (at C5) will appear as a singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the following peaks are anticipated:

Carbonyl Carbon (C=O): This will be a single peak in the downfield region, typically around 165-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, F, CH₃, and the amide group). The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Methyl Carbons: Two signals corresponding to the N-methyl and the aromatic methyl carbons will be observed in the upfield region of the spectrum.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H (C6)7.8 - 8.2d
Aromatic-H (C3)7.3 - 7.5s
Amide-H (N-H)6.5 - 7.5br s
N-Methyl-H2.9 - 3.1d
Aromatic-Methyl-H2.2 - 2.4s
Carbon (¹³C) Predicted Chemical Shift (ppm)
C=O164 - 168
C-F158 - 162 (d, ¹JCF)
C-Br115 - 120
C-NH135 - 140
Aromatic C120 - 140
N-Methyl26 - 30
Aromatic-Methyl20 - 25

Predicted NMR data for this compound based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₈BrFNO), the molecular weight is approximately 232.07 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio). This results in two peaks of nearly equal intensity, M+ and M+2.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

Loss of the N-methyl amide group: Cleavage of the bond between the carbonyl group and the nitrogen atom.

Loss of bromine: Fission of the C-Br bond.

Loss of fluorine: Cleavage of the C-F bond, though generally less favorable than C-Br cleavage.

Formation of a benzoyl cation derivative: A prominent peak corresponding to the [M-NHCH₃]⁺ fragment is anticipated.

Fragment Ion m/z (mass/charge) Description
[M]⁺232/234Molecular ion
[M-NHCH₃]⁺201/203Loss of the methylamine (B109427) group
[M-Br]⁺153Loss of the bromine atom
[C₇H₅FO]⁺124Benzoyl fragment

Predicted major fragmentation pathways for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, allowing for the identification of its functional groups.

For this compound, the key vibrational modes include:

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, characteristic absorption between 1630 and 1680 cm⁻¹.

N-H Bend (Amide II band): Found in the range of 1510-1570 cm⁻¹.

C-N Stretch: Typically observed between 1250 and 1350 cm⁻¹.

C-F and C-Br Stretches: These appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

While a dedicated Raman spectrum for this compound is not available, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretch, which are often more Raman-active than IR-active.

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Technique
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
C=O Stretch1630 - 1680IR, Raman
N-H Bend1510 - 1570IR
C-F Stretch1000 - 1200IR
C-Br Stretch500 - 600IR, Raman

Typical vibrational frequencies for the functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The determination of its solid-state structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. Such an analysis would definitively confirm the molecular geometry and reveal details about how the molecules arrange themselves in the solid state, which can influence physical properties like melting point and solubility.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, making them vital for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for determining the purity of non-volatile organic compounds like substituted benzamides. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. Commercial suppliers of the related compound, 4-Bromo-2-fluoro-N-methylbenzamide, often report purity levels greater than 98%, as determined by HPLC. tcichemicals.com

Gas Chromatography (GC):

Gas chromatography can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the stationary phase. GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and identification of any impurities.

The choice between HPLC and GC would depend on the specific analytical needs, with HPLC generally being more suitable for less volatile and potentially thermally labile compounds like benzamides.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. Analysis of the electronic structure of 4-Bromo-2-fluoro-5-methylbenzamide provides a foundation for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-journals.orgnih.gov It is a widely used method for calculating the ground state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its optimized geometry and various electronic properties. nih.govnih.gov

These calculations would yield important data such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Key ground state properties that can be calculated include the total energy, dipole moment, and the distribution of electron density. The electrostatic potential map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions. beilstein-journals.org

Table 1: Predicted Ground State Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar halogenated benzamides, as specific computational results for this compound are not available.

Property Predicted Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
C=O Bond Length ~1.23 Å
C-N Bond Length ~1.35 Å
C-Br Bond Length ~1.90 Å

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govslideshare.net The energy and localization of these orbitals are key indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms of the amide group. This orbital represents the ability of the molecule to donate electrons in a chemical reaction, making it a nucleophilic center. The LUMO, conversely, is likely to be distributed over the aromatic ring and the carbonyl group, indicating the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar halogenated benzamides, as specific computational results for this compound are not available.

Property Predicted Value (eV)
HOMO Energy ~ -6.5 to -7.5
LUMO Energy ~ -1.0 to -2.0

Conformational Analysis and Energy Landscape

The presence of rotatable bonds in this compound, particularly the C(O)-N bond and the bond connecting the carbonyl group to the phenyl ring, gives rise to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.comlibretexts.org

Studies on related substituted benzamides, such as 2-fluorobenzamide (B1203369), have shown that the planarity of the molecule is a key factor in determining its stability. nih.gov The orientation of the amide group relative to the phenyl ring is of particular interest. Two primary conformers can be envisioned: one where the carbonyl oxygen is cis to the fluorine atom and another where it is trans. The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the amide proton and the fluorine atom.

Computational methods, including molecular mechanics and ab initio calculations, can be used to map the potential energy surface of the molecule as a function of its dihedral angles. nih.gov This analysis would reveal the global minimum energy conformation and any local minima, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Reaction Mechanism Studies Related to Synthesis or Transformation Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate the pathways of its synthesis, for example, the amidation of 4-bromo-2-fluoro-5-methylbenzoyl chloride with methylamine (B109427).

Such a study would involve mapping the reaction coordinate, identifying transition states, and calculating activation energies. nih.gov This provides a detailed, step-by-step understanding of how the reactants are converted into products. For instance, DFT calculations can model the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, the formation of a tetrahedral intermediate, and the subsequent elimination of hydrogen chloride to yield the final amide product. Understanding these pathways can help in optimizing reaction conditions to improve yield and minimize byproducts.

Predictive Modeling of Chemical Behavior

Predictive modeling uses computational algorithms and statistical methods to forecast the chemical and biological properties of molecules. nih.govnih.gov For this compound, predictive models could be employed to estimate a wide range of properties, from its solubility and lipophilicity (logP) to its potential biological activity or toxicity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly used for this purpose. nih.gov These models are built by correlating the structural or physicochemical properties of a set of known compounds with their observed activities or properties. Once a reliable model is established, it can be used to predict the behavior of new or uncharacterized molecules like this compound. Such predictions are valuable in the early stages of drug discovery and materials science for prioritizing compounds for synthesis and experimental testing. sunyempire.edu

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of enantiomers can differ significantly. sigmaaldrich.com 4-Bromo-2-fluoro-5-methylbenzamide is a prochiral molecule that presents opportunities for asymmetric synthesis to create chiral derivatives, primarily through the generation of atropisomers. Atropisomerism occurs in substituted benzamides due to restricted rotation around the aryl-carbonyl (C-CO) bond, creating stable, non-superimposable stereoisomers. nih.gov

Future research should focus on the development of catalytic, enantioselective methods to functionalize the aromatic ring, thereby inducing axial chirality. acs.org Inspired by recent advances in the synthesis of other chiral amides, several strategies could be explored:

Catalytic Asymmetric Bromination: While the target compound is already brominated, similar strategies involving peptide-catalyzed electrophilic aromatic substitution could be adapted for other functionalizations. nih.govresearchgate.net

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries, derived from natural products like amino acids or terpenes, remains a robust tool for constructing complex chiral molecules and could be applied here. nih.gov

Enantiotopic Lithiation: The use of a chiral lithium amide base to deprotonate and functionalize a prochiral starting material offers a pathway to axially chiral benzamides and anilides. acs.org

The successful synthesis of chiral derivatives of this compound would provide access to new chemical space, offering novel scaffolds for drug discovery programs where specific stereochemistry is crucial for therapeutic effect. nih.gov

Development of Novel Catalytic Transformations for Functionalization

The bromine atom on the aromatic ring of this compound is a versatile handle for a wide array of catalytic cross-coupling reactions. This allows for the systematic modification of the molecular structure to generate libraries of new compounds. The fluorine atom also enhances the reactivity of adjacent C-H bonds, opening avenues for directed functionalization. nih.gov

Future research should concentrate on applying modern catalytic methods to this specific substrate.

Reaction Type Potential Reagent/Catalyst Potential Outcome
Suzuki-Miyaura CouplingAryl or Heteroaryl Boronic Acids / Palladium CatalystFormation of biaryl and heteroaryl structures.
Buchwald-Hartwig AminationAmines / Palladium or Copper CatalystIntroduction of diverse amine functionalities.
Sonogashira CouplingTerminal Alkynes / Palladium-Copper CatalystSynthesis of aryl-alkyne derivatives.
C-H FunctionalizationVarious Transition Metals (e.g., Rh, Ru, Pd)Direct and selective introduction of functional groups (e.g., cyanation) at C-H positions activated by the fluorine atom. acs.orgacs.org
BorylationBis(pinacolato)diboron / Iridium or Cobalt CatalystIntroduction of a boronic ester group for further functionalization.

These transformations would enable late-stage functionalization, a highly valuable strategy in medicinal chemistry for rapidly exploring structure-activity relationships (SAR). chalmers.se The development of regioselective reactions that can differentiate between the various positions on the aromatic ring will be particularly important.

Investigations into Solid-State Properties and Polymorphism

The physical properties of an active pharmaceutical ingredient (API) or intermediate, such as its crystalline form, have a profound impact on its stability, solubility, and manufacturability. aurigaresearch.comsolitekpharma.com The ability of a compound to exist in multiple crystalline forms is known as polymorphism. wiley.com Different polymorphs can have significantly different physicochemical properties. aurigaresearch.com

Currently, there is limited public data on the detailed solid-state characteristics of this compound. Future research is needed to fully characterize its solid-state behavior. This is crucial for ensuring batch-to-batch consistency and developing robust manufacturing processes. solitekpharma.com Key areas for investigation include:

Polymorph Screening: A systematic search for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Structural Characterization: Analysis of identified polymorphs using a suite of analytical techniques.

Stability Studies: Assessing the relative thermodynamic stability of different forms and their propensity to interconvert under various conditions (e.g., heat, humidity).

Advanced characterization techniques would be central to this research.

Technique Information Gained
Powder X-Ray Diffraction (PXRD)Fingerprinting crystal forms, determining phase purity. intertek.com
Single-Crystal X-Ray DiffractionDetermining the precise three-dimensional atomic arrangement. wiley.com
Differential Scanning Calorimetry (DSC)Measuring melting points, transition temperatures, and enthalpies. solitekpharma.com
Thermogravimetric Analysis (TGA)Assessing thermal stability and solvent/water content. solitekpharma.com
Solid-State NMR (ssNMR)Providing detailed structural information, especially for disordered or multiple-component systems. omicsonline.org
Dynamic Vapor Sorption (DVS)Determining hygroscopicity and moisture-induced phase changes. solitekpharma.com

Understanding and controlling the polymorphism of this compound is essential for its potential application in regulated pharmaceutical supply chains. omicsonline.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving from traditional batch processes to continuous flow and automated platforms. nih.govchemspeed.com These technologies offer enhanced control over reaction parameters, improved safety, higher reproducibility, and the potential for streamlined scale-up. rsc.orgoxfordglobal.com The synthesis of amides, a fundamental transformation in medicinal chemistry, is particularly well-suited to flow chemistry. researchgate.netprolabas.comresearchgate.net

Future work should focus on adapting the synthesis of this compound and its derivatives to these modern platforms.

Continuous Flow Amidation: Developing a flow process for the coupling of 4-bromo-2-fluoro-5-methylbenzoic acid with methylamine (B109427). chemicalbook.com This could utilize packed-bed reactors with immobilized coupling agents or catalysts to simplify purification.

Automated Reaction Optimization: Employing automated synthesis platforms to rapidly screen reaction conditions (catalysts, solvents, temperature) for functionalization reactions (as described in 7.2), accelerating the discovery of optimal procedures. nih.gov

Telescoped Synthesis: Designing multi-step flow sequences where the crude output from one reaction is directly fed into the next, minimizing manual handling and purification steps. acs.org For instance, a flow synthesis could be directly coupled with in-line purification and analysis.

Integrating these technologies can significantly accelerate the design-make-test-analyze cycle in drug discovery, enabling faster exploration of chemical space around the this compound core. oxfordglobal.comnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. nih.gov For a molecule like this compound, computational modeling can offer insights that are difficult to obtain through experimentation alone.

Future research should leverage advanced computational methods to build a comprehensive in-silico profile of the compound and its reactions.

Conformational Analysis: Modeling the rotational energy barrier around the amide bond to predict the stability of potential atropisomers.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to map the energy profiles of potential catalytic transformations, identifying transition states and key intermediates. This can help explain observed regioselectivity and optimize reaction conditions. rsc.org

QSAR and Drug Design: If derivatives show biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with activity, guiding the design of more potent compounds. nih.gov

Crystal Structure Prediction (CSP): Simulating potential crystal packing arrangements to predict likely polymorphs, complementing the experimental work described in section 7.3. rsc.org

Combining computational studies with experimental work creates a synergistic approach, where predictions can be tested in the lab, and experimental results can be rationalized through modeling, leading to a more profound understanding of the chemistry of this compound. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-fluoro-5-methylbenzamide, and how can reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves bromination of a fluorinated benzamide precursor. For example, starting with 5-methyl-2-fluorobenzoic acid, bromination using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can yield the brominated intermediate. Subsequent amidation via coupling agents (e.g., HATU or EDC) introduces the benzamide group. Reaction temperature (0–25°C) and solvent choice (e.g., DCM or THF) critically affect regioselectivity and purity .
  • Purity Considerations : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is essential. Purity should be confirmed by HPLC (>95%) and melting point analysis (compare with literature values, e.g., 181°C for related brominated benzoic acids) .

Q. How should researchers safely handle this compound given limited toxicological data?

  • Safety Protocol : Assume acute toxicity based on structural analogs (e.g., brominated benzamides). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation, as brominated compounds are often light-sensitive .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. The bromine atom induces deshielding in adjacent protons (e.g., δ ~7.8 ppm for aromatic H) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~244–246 for C₈H₇BrFNO).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting literature data on melting points or NMR shifts be resolved?

  • Data Contradiction Analysis :

Purity Verification : Use DSC (Differential Scanning Calorimetry) to assess melting behavior and detect impurities.

Solvent Effects : Compare NMR data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).

Reference Standards : Cross-check with high-purity commercial samples (e.g., Kanto Reagents’ brominated analogs, >97% purity) .

Q. What strategies optimize reaction yields in the synthesis of halogenated benzamides?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) for bromination efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours reflux) .
  • In Situ Monitoring : Use TLC or inline IR to track intermediate formation and minimize side products .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron density around the bromine atom to predict susceptibility to Suzuki-Miyaura coupling.
  • Solvent Parameters : Use COSMO-RS simulations to assess solvent effects on reaction kinetics.
  • Ligand Design : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) using molecular docking studies .

Q. What are the implications of trace metal impurities in catalytic applications of this compound?

  • Analysis :

  • ICP-MS : Quantify residual metals (e.g., Pd or Fe from synthesis) that may poison catalysts.
  • Purification : Employ chelating resins or recrystallization to reduce metal content below 10 ppm .

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Reactant of Route 1
4-Bromo-2-fluoro-5-methylbenzamide
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4-Bromo-2-fluoro-5-methylbenzamide

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